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Compound of Interest

Compound Name: MC 1046

Cat. No.: B10800545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the non-

immunosuppressive immunophilin ligand, GPI-1046, in various in vitro neuronal culture

experiments. GPI-1046 has demonstrated significant neurotrophic and neuroprotective

properties, making it a valuable tool for research in neurodegenerative diseases and nerve

regeneration.

Overview of GPI-1046
GPI-1046 is a small molecule that binds to the FK506 binding protein-12 (FKBP-12). Unlike its

predecessor FK506, GPI-1046 does not possess immunosuppressive activity, making it a more

specific agent for neurological research. Its mechanism of action is primarily associated with

promoting neuronal survival, neurite outgrowth, and protecting neurons from various toxic

insults.

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and

experimental parameters of GPI-1046 in in vitro neuronal cultures.
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Parameter Value Cell Type Assay Reference

Effective

Concentration

(EC50) for

Neurite

Outgrowth

58 pM
Chicken Sensory

Ganglia

Neurite

Outgrowth Assay
[1][2]

Significant

Enhancement of

Neurite

Outgrowth

1 pM
Chicken Sensory

Ganglia

Neurite

Outgrowth Assay
[1][2]

Maximal

Stimulation of

Neurite

Outgrowth

1 - 10 nM
Chicken Sensory

Ganglia

Neurite

Outgrowth Assay
[1][2]

Binding Affinity

(Ki) for FKBP-12

Rotamase

Inhibition

~7.5 nM N/A
Rotamase

Activity Assay
[1]

Table 1: Efficacy of GPI-1046 in Neurite Outgrowth Assays.

Toxin Cell Type GPI-1046 Effect Reference

HIV-1 Tat Rat Fetal Neurons
Potent

neuroprotection
[3][4]

MPP+ (1-methyl-4-

phenylpyridinium)

Dopaminergic

Neurons
Failed to protect [5]

Experimentally

Induced Apoptosis

Cultured Cortical

Neurons
Failed to protect [5]

Table 2: Neuroprotective Effects of GPI-1046 in Different In Vitro Toxicity Models.
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Neurite Outgrowth Assay in Chick Dorsal Root Ganglia
(DRG) Cultures
This protocol is designed to assess the neurotrophic potential of GPI-1046 by measuring its

effect on neurite extension from cultured chick DRGs.

Materials:

GPI-1046 stock solution (e.g., 1 mM in DMSO)

Fertilized chicken eggs (E10-E13)

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

L-glutamine

Penicillin-Streptomycin solution

Nerve Growth Factor (NGF) as a positive control

Collagen-coated 24-well plates

Dissection tools

Incubator (37°C, 5% CO2)

Procedure:

Preparation of GPI-1046 Working Solutions: Prepare serial dilutions of GPI-1046 from the

stock solution in culture medium to achieve final concentrations ranging from 1 pM to 10 nM.

Dissection and Culture of DRGs:

Dissect dorsal root ganglia from E10-E13 chick embryos under sterile conditions.

Place isolated ganglia in the center of each well of a collagen-coated 24-well plate.
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Add 500 µL of culture medium (DMEM supplemented with 10% FBS, 2 mM L-glutamine,

and 1% penicillin-streptomycin) to each well.

Treatment:

Add the prepared GPI-1046 working solutions to the respective wells.

Include a vehicle control (medium with DMSO) and a positive control (medium with a

maximal concentration of NGF).

Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

Analysis:

Fix the cultures with 4% paraformaldehyde.

Visualize neurites using a phase-contrast microscope or by immunostaining for neuronal

markers (e.g., βIII-tubulin).

Quantify neurite outgrowth by measuring the length of the longest neurite or the total area

covered by neurites.
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Neurite Outgrowth Assay Workflow

Prepare GPI-1046 dilutions

Dissect and plate
chick DRGs

Add GPI-1046 to cultures

Incubate for
24-48 hours

Fix, visualize, and
quantify neurite outgrowth

Click to download full resolution via product page

Neurite Outgrowth Assay Workflow Diagram.

Neuroprotection Assay Against HIV-1 Tat-Induced
Toxicity
This protocol evaluates the ability of GPI-1046 to protect primary rat fetal neurons from the

neurotoxic effects of the HIV-1 Tat protein.[3][4]

Materials:

GPI-1046 stock solution

Recombinant HIV-1 Tat protein
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Primary rat fetal cortical or hippocampal neurons

Neurobasal medium supplemented with B27 and GlutaMAX

Poly-D-lysine coated culture plates

MTT or LDH assay kits for cell viability assessment

Fluorescent microscope and reagents for apoptosis detection (e.g., Hoechst 33342 and

Propidium Iodide)

Procedure:

Neuronal Culture Preparation:

Isolate cortical or hippocampal neurons from E18 rat fetuses.

Plate the dissociated neurons on poly-D-lysine coated plates at a suitable density.

Culture the neurons in Neurobasal medium with B27 and GlutaMAX for at least 7 days to

allow for maturation.

Pre-treatment with GPI-1046:

Prepare working solutions of GPI-1046 in the culture medium.

Pre-treat the neuronal cultures with various concentrations of GPI-1046 for 24 hours prior

to Tat exposure.

Induction of Tat Toxicity:

Add recombinant HIV-1 Tat protein to the culture medium at a final concentration known to

induce neurotoxicity (e.g., 100-500 ng/mL).

Include a control group with no Tat and a group with Tat but no GPI-1046 pre-treatment.

Incubation: Incubate the cultures for an additional 24-48 hours.

Assessment of Neuroprotection:
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Cell Viability: Perform an MTT or LDH assay to quantify cell viability.

Apoptosis: Stain cells with Hoechst 33342 and Propidium Iodide to visualize and quantify

apoptotic and necrotic cell death.

Neuroprotection Assay Workflow

Culture primary rat neurons

Pre-treat with GPI-1046

Add HIV-1 Tat protein

Incubate for 24-48 hours

Assess cell viability
and apoptosis

GPI-1046 FKBP-12Binds to Downstream
Signaling Cascade

Activates
Neurotrophic Effects
(Neurite Outgrowth,
Neuronal Survival)

Leads to
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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